2-Methylpropyl(triphenyl)phosphanium;hydrobromide
Description
2-Methylpropyl(triphenyl)phosphanium hydrobromide (CAS 22884-29-3), also known as isobutyltriphenylphosphonium bromide, is a quaternary phosphonium salt with the molecular formula C₂₂H₂₄BrP and a molecular weight of 399.31 g/mol . It features an isobutyl group (2-methylpropyl) attached to a triphenylphosphonium core, paired with a bromide counterion. This compound is widely used in organic synthesis as a phase-transfer catalyst, vulcanization accelerator, and intermediate in pharmaceutical and agrochemical production . Its safety profile includes skin irritation warnings (H315) and precautionary measures to avoid inhalation and contact .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H25BrP+ |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-methylpropyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1; |
InChI Key |
VIKPDPHNYHUZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Triphenylphosphine with Isobutyl Bromide
The most widely reported method involves the nucleophilic substitution of PPh₃ with isobutyl bromide in polar aprotic solvents.
Acetonitrile-Mediated Synthesis
A flame-dried Schlenk flask under nitrogen atmosphere is charged with PPh₃ (16.2 mmol), anhydrous acetonitrile (10 mL), and isobutyl bromide (18.4 mmol). The mixture is refluxed at 80°C for 72 hours, with reaction progress monitored via ³¹P NMR. Post-reaction, the solvent is evaporated, and the residue is recrystallized from chloroform/ethyl acetate to yield white crystals (85% yield).
Key Data:
Ethanol-Based Synthesis with Anion Exchange Resin
An alternative protocol employs ethanol as a green solvent with anion exchange resin (201×7) as a catalyst. PPh₃ (1 mol) and isobutyl bromide (1 mol) are refluxed in ethanol (800–1,200 mL) for 24–30 hours. The catalyst is filtered, and the mother liquor is frozen at −15°C to precipitate the product, achieving yields up to 98.2%.
Key Data:
Solvent-Free Mechanochemical Synthesis
Emerging approaches utilize ball milling for solvent-free quaternization. PPh₃ and isobutyl bromide are milled at 30 Hz for 2 hours, yielding the product without solvent waste. This method, though less documented in literature, aligns with green chemistry principles and warrants further exploration.
Comparative Analysis of Synthetic Routes
Advantages and Limitations:
-
Acetonitrile method: High purity but long reaction time and toxic solvent.
-
Ethanol/resin method: Scalable, recyclable catalyst, and high yield but requires low-temperature crystallization.
-
Mechanochemical: Eco-friendly but lacks empirical yield data.
Purification and Characterization
Recrystallization Techniques
Recrystallization from chloroform/ethyl acetate (1:1 v/v) yields analytically pure crystals, as confirmed by melting point (241–242°C) and ¹H NMR.
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 0.97–1.15 (m, 6H, CH(CH₃)₂), 1.52–1.87 (m, 1H, CH₂CH), 4.32–4.45 (m, 2H, P-CH₂), 7.45–8.11 (m, 15H, Ar-H).
Industrial and Research Applications
The compound serves as:
-
Wittig Reagent Precursor: Generates ylides for olefination reactions.
-
Mitochondrial Targeting Agent: Conjugates with bioactive molecules for targeted drug delivery, though uncoupling effects necessitate structural modifications (e.g., CF₃-substituted analogs).
-
Phase-Transfer Catalyst: Facilitates alkylation and acylation reactions in biphasic systems .
Chemical Reactions Analysis
Types of Reactions: Isobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of alkylated products .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- The compound is utilized as a reagent in various nucleophilic substitution reactions, enabling the formation of phosphonium salts when reacted with nucleophiles like amines or alcohols. Its reactivity facilitates the development of complex organic molecules.
- It can also undergo deprotonation to yield phosphine derivatives, which are essential intermediates in organic synthesis.
-
Medicinal Chemistry :
- Drug Delivery Systems : Due to its ability to target mitochondria, 2-Methylpropyl(triphenyl)phosphanium hydrobromide is being explored for potential applications in drug delivery systems, particularly for anticancer therapies. Its structural similarity to other triphenylphosphonium compounds enhances its efficacy in targeting mitochondrial functions within cancer cells.
- Antitumor Activity : Research indicates that phosphonium salts can exhibit significant antitumor activity. For instance, studies have shown that derivatives of triphenylphosphonium salts can be effective against various cancer cell lines by promoting apoptosis through mitochondrial pathways .
-
Biological Interaction Studies :
- Interaction studies have focused on the compound's reactivity with various biological molecules, leading to insights into its mechanisms of action within cellular systems. The ability to modulate cellular processes makes it a candidate for further investigation into therapeutic applications.
Case Studies
-
Targeted Delivery Systems :
- A study investigated the incorporation of phosphonium salts into liposomal systems aimed at enhancing drug delivery to cancer cells. The results indicated improved bioavailability and reduced toxicity when using modified liposomal formulations containing 2-Methylpropyl(triphenyl)phosphanium hydrobromide .
- Antitumor Efficacy :
Mechanism of Action
The mechanism by which isobutyltriphenylphosphonium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences in molecular structure, weight, and physical properties:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 2-Methylpropyl(triphenyl)phosphanium hydrobromide (22884-29-3) | C₂₂H₂₄BrP | 399.31 | Not reported | Branched isobutyl chain |
| Ethyl(triphenyl)phosphonium bromide (1530-32-1) | C₂₀H₂₀BrP | 371.25 | 203–205 | Short ethyl chain |
| Propyl(triphenyl)phosphonium bromide (6228-47-3) | C₂₁H₂₂BrP | 385.29 | Not reported | Linear propyl chain |
| Octyl(triphenyl)phosphonium bromide (42036-78-2) | C₂₆H₃₂BrP | 455.42 | Not reported | Long octyl chain (8 carbons) |
| Tetradecyl(triphenyl)phosphonium bromide (25791-20-2) | C₃₂H₅₂BrP | 555.56 | Not reported | Very long tetradecyl chain (14 carbons) |
| Allyl(triphenyl)phosphonium bromide (5044-52-0) | C₂₁H₂₀BrP | 383.26 | Not reported | Allyl group (C=C bond) |
| Benzyl(triphenyl)phosphonium bromide (1449-46-3) | C₂₅H₂₂BrP | 433.33 | 295–298 | Aromatic benzyl group |
Key Observations :
- Chain Length and Lipophilicity : Longer alkyl chains (e.g., octyl, tetradecyl) increase molecular weight and lipophilicity, enhancing utility in phase-transfer catalysis .
- Branched vs.
- Functional Groups : Allyl and benzyl derivatives offer conjugated systems (C=C or aromatic rings), enabling participation in Wittig reactions or stabilization of transition states .
Biological Activity
2-Methylpropyl(triphenyl)phosphanium;hydrobromide is an organophosphorus compound featuring a triphenylphosphonium cation. Its unique structure, which includes a central phosphorus atom bonded to three phenyl groups and a 2-methylpropyl group, confers distinctive biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C22H25BrP
- Molecular Weight : Approximately 408.34 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)CP+(C2=CC=CC=C2)C3=CC=CC=C3.Br
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. The positively charged phosphorus center can engage in nucleophilic substitution reactions, making it a potential agent for drug delivery systems targeting mitochondria due to its lipophilicity and propensity to accumulate in areas with high membrane potential .
Key Mechanisms:
- Nucleophilic Substitution : The compound can react with various nucleophiles, influencing cellular processes and potentially modulating mitochondrial function.
- Mitochondrial Targeting : Similar phosphonium salts have been shown to effectively deliver therapeutic agents to mitochondria, which is crucial for treating metabolic and degenerative diseases .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment and mitochondrial dysfunction.
Antitumor Activity
Studies have demonstrated that phosphonium salts can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to 2-Methylpropyl(triphenyl)phosphanium have shown antiproliferative effects in human cancer cell lines such as colon cancer (HCT116), melanoma (A375), and breast carcinoma (T-47D) .
Case Studies
Comparative Analysis with Similar Compounds
The following table compares this compound with other triphenylphosphonium salts:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyltriphenylphosphonium bromide | C19H20BrP | Lacks alkyl substituents; commonly used in synthesis |
| Ethyltriphenylphosphonium bromide | C20H22BrP | Similar structure but with ethyl group |
| Isobutyltriphenylphosphonium bromide | C22H24BrP | Contains branched alkane; similar reactivity |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Methylpropyl(triphenyl)phosphanium hydrobromide with high purity?
Methodological Answer:
The synthesis typically involves reacting triphenylphosphine with 2-methylpropyl bromide in an aprotic solvent (e.g., THF or toluene) under reflux. A molar ratio of 1:1.2 (triphenylphosphine:alkyl halide) ensures complete conversion. Triethylamine may be added to neutralize HBr generated during the reaction. Purification is achieved via recrystallization from ethanol/diethyl ether mixtures, yielding >95% purity. Monitoring via thin-layer chromatography (TLC) is critical to track reaction progress and minimize by-products .
Basic: What characterization techniques are critical for confirming the structure and purity of 2-Methylpropyl(triphenyl)phosphanium hydrobromide?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR confirm the phosphonium cation structure and alkyl chain integration.
- X-ray Crystallography : Resolves crystal packing and cation-anion interactions (Supplementary Information in provides protocols).
- Elemental Analysis : Validates stoichiometry (C, H, P, Br).
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks and bromide counterion association .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
By-product formation (e.g., unreacted triphenylphosphine or dialkylated species) is mitigated by:
- Solvent Selection : Polar aprotic solvents (THF) enhance reactivity over toluene, reducing side reactions .
- Temperature Control : Reflux at 65–70°C balances reaction rate and thermal decomposition risks.
- Stoichiometric Precision : A slight excess of alkyl halide (1.2–1.5 equiv.) ensures complete phosphine consumption.
- Inert Atmosphere : Prevents oxidation of triphenylphosphine to phosphine oxide .
Advanced: What mechanistic insights support the role of this compound in Wittig-type reactions?
Methodological Answer:
The phosphonium salt acts as a precursor to ylides. Treatment with a strong base (e.g., KOBu) deprotonates the α-carbon, generating a nucleophilic ylide. This reacts with carbonyl compounds to form alkenes. The 2-methylpropyl group’s steric bulk influences ylide stability and regioselectivity, favoring less hindered alkenes. Kinetic studies using NMR can track ylide formation and decomposition pathways .
Advanced: How do structural modifications of the phosphonium cation influence reactivity and stability?
Methodological Answer:
- Alkyl Chain Length : Longer chains (e.g., C8–C12 in ) enhance lipophilicity for mitochondrial targeting but reduce solubility in polar solvents.
- Electron-Withdrawing Groups : Substituents like carboxyethyl ( ) increase ylide acidity, accelerating Wittig reactions.
- Steric Effects : Bulky groups (e.g., 2-methylpropyl) hinder ylide aggregation, improving reaction efficiency in non-polar media .
Advanced: How can researchers resolve contradictions in reported solvent efficacy for synthesizing phosphonium salts?
Methodological Answer:
Contradictory reports (e.g., THF vs. toluene in vs. 13) require systematic evaluation:
- Solvent Polarity Screening : Compare yields in THF, DCM, and toluene under identical conditions.
- Kinetic Studies : Use in-situ IR or NMR to monitor reaction rates and intermediate stability.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict solvent effects on transition states and energy barriers .
Advanced: What analytical strategies differentiate isomeric by-products in phosphonium salt synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
